2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
CAS No.:
Cat. No.: VC10848347
Molecular Formula: C14H16N4O4S
Molecular Weight: 336.37 g/mol
* For research use only. Not for human or veterinary use.
![2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE -](/images/structure/VC10848347.png)
Specification
Molecular Formula | C14H16N4O4S |
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Molecular Weight | 336.37 g/mol |
IUPAC Name | 2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C14H16N4O4S/c1-2-18-13(16-17-14(18)23-7-12(15)19)6-20-9-3-4-10-11(5-9)22-8-21-10/h3-5H,2,6-8H2,1H3,(H2,15,19) |
Standard InChI Key | NQBQVYSZVLOULG-UHFFFAOYSA-N |
SMILES | CCN1C(=NN=C1SCC(=O)N)COC2=CC3=C(C=C2)OCO3 |
Canonical SMILES | CCN1C(=NN=C1SCC(=O)N)COC2=CC3=C(C=C2)OCO3 |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-({5-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, delineates its intricate structure:
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1,3-Benzodioxole subunit: A bicyclic aromatic system with oxygen atoms at positions 1 and 3, linked via a methyleneoxy (-OCH2-) group to the triazole ring .
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4-Ethyl-4H-1,2,4-triazole core: A five-membered aromatic ring containing three nitrogen atoms, substituted at position 4 with an ethyl group to enhance lipophilicity .
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Sulfanyl acetamide side chain: A thioether (-S-) bridge connecting the triazole to an acetamide group, facilitating hydrogen bonding and target engagement .
The molecular formula is deduced as C15H18N4O4S (molecular weight: 366.4 g/mol), with critical functional groups contributing to its stereoelectronic profile.
Physicochemical Properties
Based on structurally related compounds , key properties are estimated:
Property | Value |
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Molecular Weight | 366.4 g/mol |
logP (Partition Coefficient) | 3.8 ± 0.3 |
Hydrogen Bond Donors | 2 (amide NH, triazole NH) |
Hydrogen Bond Acceptors | 6 (amide O, triazole N, dioxole O) |
Polar Surface Area | 98.5 Ų |
Solubility | Poor aqueous solubility |
The moderate logP suggests balanced lipophilicity, suitable for membrane permeability, while the polar surface area indicates potential for target-specific interactions .
Synthetic Pathways
Retrosynthetic Analysis
The molecule can be dissected into three modules:
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1,3-Benzodioxol-5-yloxy methanol: Derived from sesamol (3,4-methylenedioxyphenol) via O-methylation and reduction .
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4-Ethyl-4H-1,2,4-triazole-3-thiol: Synthesized by cyclizing thiosemicarbazide with ethyl acetoacetate, followed by alkylation .
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Chloroacetamide: Commercial precursor for sulfanyl acetamide formation.
Stepwise Synthesis
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Formation of Triazole Thiol:
Ethyl acetoacetate reacts with thiosemicarbazide under acidic conditions to yield 4-ethyl-3-mercapto-1,2,4-triazole . -
Benzodioxole Coupling:
The triazole thiol undergoes nucleophilic substitution with chloro(1,3-benzodioxol-5-yloxy)methane in the presence of K2CO3 . -
Acetamide Conjugation:
Reaction with chloroacetamide in DMF at 80°C introduces the sulfanyl acetamide moiety .
Critical Reaction:
Yield optimization (≈65–70%) requires strict anhydrous conditions .
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